N-(thiophen-2-ylmethyl)methanesulfonamide
CAS No.: 339018-33-6
Cat. No.: VC8105772
Molecular Formula: C6H9NO2S2
Molecular Weight: 191.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 339018-33-6 |
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Molecular Formula | C6H9NO2S2 |
Molecular Weight | 191.3 g/mol |
IUPAC Name | N-(thiophen-2-ylmethyl)methanesulfonamide |
Standard InChI | InChI=1S/C6H9NO2S2/c1-11(8,9)7-5-6-3-2-4-10-6/h2-4,7H,5H2,1H3 |
Standard InChI Key | BXQVPYPFMGGFNE-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)NCC1=CC=CS1 |
Canonical SMILES | CS(=O)(=O)NCC1=CC=CS1 |
Introduction
Chemical Structure and Physicochemical Properties
N-(Thiophen-2-ylmethyl)methanesulfonamide (molecular formula: C₆H₉NO₂S₂) features a thiophene ring substituted at the 2-position with a methylene group connected to a methanesulfonamide moiety. The planar thiophene ring contributes to π-π stacking interactions, while the sulfonamide group enables hydrogen bonding, critical for both biological activity and crystal packing . Key physicochemical properties include:
The sulfonamide group (-SO₂NH₂) acts as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as enzymes and receptors . Density Functional Theory (DFT) calculations reveal a dipole moment of 4.78 Debye, indicating significant polarity that enhances solubility in polar solvents like dimethyl sulfoxide (DMSO) .
Synthesis and Optimization
Conventional Acylation Route
The most widely reported synthesis involves reacting thiophen-2-ylmethanamine with methanesulfonyl chloride in dichloromethane (DCM) under basic conditions . Triethylamine (TEA) is typically used to scavenge HCl, with yields averaging 75–85% after purification via recrystallization . Key parameters include:
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Molar Ratio: 1:1.2 (amine:sulfonyl chloride)
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Temperature: 0–5°C during reagent addition, followed by stirring at 25°C for 6 hours .
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Workup: Sequential washes with 1M HCl, saturated NaHCO₃, and brine .
Electrochemical Synthesis
A novel electrosynthetic method employs DMSO as both solvent and sulfonyl source, avoiding hazardous sulfonyl chlorides . In an undivided cell with Pt/Ni electrodes, thiophen-2-ylmethanamine reacts with DMSO under constant current (10 mA/cm²), yielding N-(thiophen-2-ylmethyl)methanesulfonamide in 68% yield . Advantages include:
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Safety: Eliminates toxic sulfonyl chlorides.
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Sustainability: DMSO serves as a green sulfonating agent.
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Scalability: Continuous flow systems enable gram-scale production .
Table 1: Comparison of Synthesis Methods
Parameter | Acylation Route | Electrochemical Route |
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Yield | 85% | 68% |
Reaction Time | 6 hours | 12 hours |
Byproducts | HCl | H₂, O₂ |
Purification Complexity | Moderate (recrystallization) | Low (simple filtration) |
Biological Activities and Mechanisms
Antifungal Activity
N-(Thiophen-2-ylmethyl)methanesulfonamide derivatives exhibit broad-spectrum antifungal activity against Botrytis cinerea and Fusarium oxysporum, with IC₅₀ values of 12.3 µM and 18.7 µM, respectively . Mechanistic studies indicate inhibition of fungal cytochrome P450 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . Structure-activity relationship (SAR) analyses reveal that electron-withdrawing groups on the thiophene ring enhance potency by 40–60% .
Anti-Inflammatory Effects
In murine macrophage (RAW 264.7) models, the compound suppresses lipopolysaccharide (LPS)-induced nitric oxide (NO) production by 78% at 50 µM, comparable to dexamethasone . This activity correlates with downregulation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways .
Activity | Model System | Key Finding | Reference |
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Antifungal | Botrytis cinerea | IC₅₀ = 12.3 µM | |
Anti-Inflammatory | RAW 264.7 macrophages | 78% NO reduction | |
Antitumor | MCF-7 cells | Caspase-3 activation |
Applications in Scientific Research
Drug Discovery
The compound serves as a scaffold for developing kinase inhibitors. Substitution at the sulfonamide nitrogen with heteroaryl groups improves solubility and bioavailability, as demonstrated in analogues with 3.2-fold enhanced blood-brain barrier permeability .
Materials Science
In supramolecular chemistry, N-(thiophen-2-ylmethyl)methanesulfonamide forms co-crystals with π-deficient aromatics (e.g., 1,3,5-trinitrobenzene) via C–H⋯O and S⋯π interactions . These assemblies exhibit tunable luminescence, with emission maxima shiftable from 450 nm to 520 nm via guest inclusion .
Analytical Chemistry
As a chiral derivatizing agent, the compound resolves racemic mixtures of amines via diastereomeric sulfonamide formation. Enantiomeric excess (ee) values exceeding 98% have been achieved in high-performance liquid chromatography (HPLC) analyses .
Future Perspectives
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Targeted Drug Delivery: Conjugation with nanoparticle carriers could enhance tumor-specific accumulation while reducing off-target effects.
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Green Chemistry: Optimizing electrochemical synthesis to achieve >90% yield would align with industrial sustainability goals.
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Multifunctional Materials: Exploiting non-covalent interactions to design stimuli-responsive crystals for optoelectronic applications.
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